molecular formula C39H41NO19 B12749473 Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- CAS No. 153619-35-3

Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Cat. No.: B12749473
CAS No.: 153619-35-3
M. Wt: 827.7 g/mol
InChI Key: SXKPLWDOLMNRLW-PCAYTWTGSA-N
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Description

Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound known for its significant biological and chemical properties

Preparation Methods

The synthesis of Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired molecular structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its ability to interact with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- stands out due to its unique molecular structure and properties. Similar compounds include other glycine derivatives and compounds with similar glycosylation patterns.

Properties

CAS No.

153619-35-3

Molecular Formula

C39H41NO19

Molecular Weight

827.7 g/mol

IUPAC Name

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-ethoxy-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C39H41NO19/c1-4-55-13-6-14-22(18(41)7-13)27(46)16-8-15-23(32(51)25(16)28(14)47)24-17(5-11(2)21(31(24)50)37(54)40-9-20(43)44)35(29(15)48)58-39-34(53)36(26(45)12(3)57-39)59-38-33(52)30(49)19(42)10-56-38/h5-8,12,19,26,29-30,33-36,38-39,41-42,45,48-53H,4,9-10H2,1-3H3,(H,40,54)(H,43,44)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

SXKPLWDOLMNRLW-PCAYTWTGSA-N

Isomeric SMILES

CCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C4C(=C3)[C@@H]([C@H](C5=C4C(=C(C(=C5)C)C(=O)NCC(=O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O

Canonical SMILES

CCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C4C(=C3)C(C(C5=C4C(=C(C(=C5)C)C(=O)NCC(=O)O)O)OC6C(C(C(C(O6)C)O)OC7C(C(C(CO7)O)O)O)O)O)O

Origin of Product

United States

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